molecular formula C18H23N3O4 B14939728 methyl 2-[4-oxo-2-(N-phenylcarbamoyl)-2,5-diazabicyclo[4.4.0]dec-3-yl]acetate

methyl 2-[4-oxo-2-(N-phenylcarbamoyl)-2,5-diazabicyclo[4.4.0]dec-3-yl]acetate

Cat. No.: B14939728
M. Wt: 345.4 g/mol
InChI Key: VTPONXILNBKQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-oxo-2-(N-phenylcarbamoyl)-2,5-diazabicyclo[440]dec-3-yl]acetate is a complex organic compound with a unique bicyclic structure

Preparation Methods

The synthesis of methyl 2-[4-oxo-2-(N-phenylcarbamoyl)-2,5-diazabicyclo[4.4.0]dec-3-yl]acetate involves multiple steps. One common method includes the cyclization of glycine-derived enamino amides under specific conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and is conducted at reflux temperature for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Methyl 2-[4-oxo-2-(N-phenylcarbamoyl)-2,5-diazabicyclo[4.4.0]dec-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-[4-oxo-2-(N-phenylcarbamoyl)-2,5-diazabicyclo[4.4.0]dec-3-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[4-oxo-2-(N-phenylcarbamoyl)-2,5-diazabicyclo[4.4.0]dec-3-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar compounds include:

Methyl 2-[4-oxo-2-(N-phenylcarbamoyl)-2,5-diazabicyclo[44

Properties

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

methyl 2-[3-oxo-1-(phenylcarbamoyl)-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]acetate

InChI

InChI=1S/C18H23N3O4/c1-25-16(22)11-15-17(23)20-13-9-5-6-10-14(13)21(15)18(24)19-12-7-3-2-4-8-12/h2-4,7-8,13-15H,5-6,9-11H2,1H3,(H,19,24)(H,20,23)

InChI Key

VTPONXILNBKQOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1C(=O)NC2CCCCC2N1C(=O)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.